Alquilglucosinolatos
Alkylglucosinolates are a class of secondary metabolites found in various plants, particularly in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. These compounds are biosynthesized from glucose and an amino acid, typically serine or methionine, through the action of glucosinolate synthase enzymes. The unique alkyl side chain attached to the glucoside core distinguishes these metabolites from their parent glucosinolates.
Structurally, alkylglucosinolates contain a long alkyl group ranging in length from 4 to 20 carbon atoms. This diverse array of chemical structures contributes to their wide range of biological activities, including antioxidant properties and potential anti-inflammatory effects. In culinary applications, these compounds impart distinctive flavors and aromas to foods, enhancing the sensory experience.
Alkylglucosinolates are also being explored for their potential health benefits, such as promoting gut microbiota diversity and supporting digestive health. Their presence in dietary supplements and functional foods is increasing due to growing interest in natural products with proven health attributes.

Estrutura | Nome químico | CAS | MF |
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b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)-5-hexenimidate] | 19041-10-2 | C12H21NO9S2 |
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1-Methoxy-3-indolylmethyl glucosinolate | 5187-84-8 | C17H22N2O10S2 |
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b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)-3-butenimidate] | 534-69-0 | C10H17NO9S2 |
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4-Methoxyglucobrassicin | 83327-21-3 | C17H22N2O10S2 |
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Glucotropaeolin | 499-26-3 | C14H19NO9S2 |
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1-Thio-beta-D-glucopyranose 1-(6-(methylsulfinyl)-N-(sulfooxy)hexanimi date) | 499-37-6 | C13H25NO10S3 |
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6-(Methylthio)hexyl glucosinolate | 74542-17-9 | C14H27NO9S3 |
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(2S)-Glucobarbarin | 37913-31-8 | C15H21NO10S2 |
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Glucorafanin | 1432982-77-8 | C12H23NO10S3 |
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2-Benzoyloxy-3-butenyl glucosinolate | 356534-71-9 | C18H23NO11S2 |
Literatura Relacionada
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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